2-Hydrazino-5,6-dihydrobenzo[h]quinazoline
Description
To fully appreciate the scientific interest in 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline, it is essential to first understand its constituent parts: the quinazoline (B50416) and benzo[h]quinazoline ring systems, and the attached hydrazinyl group.
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of many biologically active molecules. researchgate.net This scaffold is present in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities. researchgate.net The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a vast chemical space for drug discovery. mdpi.com Consequently, quinazoline derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. researchgate.net
The benzo[h]quinazoline system is an extended, tetracyclic version of quinazoline, where a naphthalene (B1677914) moiety is fused to the pyrimidine ring. This extension of the aromatic system provides a larger surface area for potential interactions with biological targets and can significantly influence the compound's pharmacological profile. The 5,6-dihydro variant indicates a partial saturation of one of the rings in the naphthalene portion, which introduces a degree of conformational flexibility that can be crucial for binding to specific protein targets. Research on 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives has revealed their potential as inhibitors of various enzymes and as anti-inflammatory and antiplatelet agents. nih.govresearchgate.net
The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group that plays a significant role in medicinal chemistry. It can act as a hydrogen bond donor and acceptor, and its presence can influence the electronic properties and conformation of a molecule. Hydrazinyl moieties are often used as building blocks in the synthesis of more complex heterocyclic systems, such as triazoles and pyrazoles. nih.gov Furthermore, the incorporation of a hydrazinyl group into a drug candidate can enhance its binding affinity to target proteins and modulate its pharmacokinetic properties. Derivatives containing this moiety have shown a broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov
The academic interest in this compound stems from the convergence of the well-established pharmacological potential of the benzo[h]quinazoline core and the versatile reactivity and biological significance of the hydrazinyl group. While specific research on this exact compound is limited, the broader classes of hydrazinoquinazolines and substituted 5,6-dihydrobenzo[h]quinazolines are actively being explored.
Future research is likely to focus on several key areas:
Synthesis of Derivatives: The hydrazinyl group serves as a convenient synthetic handle for the creation of a library of derivatives. Condensation with various aldehydes, ketones, and other electrophiles can lead to a diverse range of compounds with potentially unique biological activities.
Biological Screening: Given the known activities of related compounds, future studies will likely involve screening this compound and its derivatives against a panel of biological targets, including kinases, inflammatory mediators, and microbial pathogens.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting compounds will be crucial for identifying the key structural features required for potency and selectivity. This will guide the design of more effective therapeutic agents.
The exploration of this and similar molecules holds promise for the discovery of novel drug candidates with improved efficacy and safety profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTIXIGOAAUTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Hydrazino 5,6 Dihydrobenzo H Quinazoline
Precursor Synthesis and Derivatization Approaches
The synthesis of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline is fundamentally dependent on the successful preparation of its precursors. This involves the initial assembly of the tricyclic dihydrobenzo[h]quinazoline core, which then undergoes further chemical modification to introduce the hydrazinyl moiety at the C-2 position.
Synthesis of Dihydrobenzo[h]quinazoline Core Structures
The foundational 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold is typically synthesized from α-tetralone and formamide. researchgate.net This reaction establishes the core heterocyclic system upon which further functionalization occurs. The general approach involves the condensation of a suitable β-aminocyclohexenone derivative (derived from α-tetralone) with a source of the pyrimidine (B1678525) ring atoms. Variations of this method have been developed to produce a range of substituted 5,6-dihydrobenzo[h]quinazolines. nih.govsigmaaldrich.com These core structures serve as the crucial starting point for the subsequent introduction of the hydrazinyl group.
Introduction of the Hydrazinyl Functional Group
The introduction of the hydrazinyl (-NHNH₂) group onto the quinazoline (B50416) ring is a key derivatization step. This is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the dihydrobenzo[h]quinazoline core.
A widely employed strategy involves the reaction of a 2-halo- or 2-alkoxy-substituted quinazoline precursor with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). For instance, reacting a 2-chloro or 2-ethoxy derivative with hydrazine hydrate in a suitable solvent, such as ethanol, leads to the displacement of the chloride or ethoxy group and the formation of the 2-hydrazinyl product. nih.govnih.gov This reaction is a standard and effective method for installing the hydrazinyl moiety onto various quinazoline and related heterocyclic systems. researchgate.netmdpi.comnih.gov The key intermediates, such as 2-chloro-5,6-dihydrobenzo[h]quinazoline, are themselves synthesized from the corresponding quinazolinone precursor by treatment with reagents like phosphorus oxychloride (POCl₃). mdpi.com
Classical and Modern Synthetic Techniques
The synthesis of this compound and its precursors can be accomplished using both traditional and contemporary chemical methods. The choice of technique often depends on the desired scale, reaction time, and energy efficiency.
Conventional Thermal Reaction Methods
Classical synthesis relies on conventional heating, typically by refluxing the reactants in an appropriate solvent for an extended period. For example, the conversion of a 2-substituted precursor to the final hydrazinyl product often involves heating with hydrazine hydrate in ethanol for several hours. researchgate.netmdpi.com While reliable, these methods can be time-consuming and energy-intensive.
| Reaction Step | Reactants | Conditions | Typical Duration |
| Cyclization to Quinazolinone | Anthranilic Acid Derivative, Amine | Reflux in ethanol | 12 hours |
| Introduction of Hydrazinyl Group | 2-Chloro-quinazoline, Hydrazine Hydrate | Reflux in ethanol | 4 hours |
| Hydrazone Formation | Hydrazino-quinazoline, Aldehyde | Reflux with acetic acid | 4 hours |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinazolines. nih.govnih.govresearchgate.net Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating. nih.gov The synthesis of quinazolinone derivatives, key precursors, has been successfully achieved using microwave-assisted, iron-catalyzed cyclization in environmentally benign solvents like water. sci-hub.cat This technique is applicable to various steps in the synthesis of this compound, from the formation of the core structure to the introduction of the hydrazinyl group. nih.gov
| Synthesis Method | Reaction Time | Power | Notes |
| Conventional Heating | 1 hour | N/A | Standard reflux conditions |
| Microwave Irradiation | 10 minutes | 300-450 W | Significant reduction in reaction time |
One-Pot and Tandem Cyclization Strategies
To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and tandem (or cascade) reaction strategies are increasingly utilized. researchgate.netnih.gov These methods involve combining multiple reaction steps into a single procedure without isolating intermediate compounds. For the synthesis of quinazoline derivatives, one-pot, multi-component reactions (MCRs) have been developed, where, for example, an isatoic anhydride, an amine, and an aldehyde are combined to form the quinazolinone core in a single step. nih.gov Such strategies streamline the synthetic process, reduce solvent waste, and can provide rapid access to complex molecules, representing an advanced approach to the synthesis of the this compound framework. openmedicinalchemistryjournal.com
Mechanistic Investigations of Key Transformations
Nucleophilic Substitution Reactions in Quinazoline Ring Formation
The introduction of the hydrazino group at the 2-position of the 5,6-dihydrobenzo[h]quinazoline ring system is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in the synthesis of substituted quinazolines and their derivatives. The mechanism of this transformation has been a subject of both experimental and theoretical investigations, providing valuable insights into the reactivity and selectivity of the quinazoline core.
The archetypal precursor for this transformation is a 2-chloro-5,6-dihydrobenzo[h]quinazoline derivative. The reaction proceeds via a two-step addition-elimination mechanism. In the initial step, the nucleophile, in this case, hydrazine (NH₂NH₂), attacks the electron-deficient carbon atom at the 2-position of the quinazoline ring. This attack is facilitated by the electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring, which polarizes the C-Cl bond and increases the electrophilicity of the carbon atom.
The nucleophilic attack leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion, with the negative charge delocalized over the quinazoline ring system. The stability of this intermediate is a critical factor in determining the feasibility and rate of the substitution reaction. The resonance stabilization of this anionic intermediate serves as a significant driving force for this type of substitution.
In the subsequent step, the leaving group, a chloride ion (Cl⁻), is expelled from the Meisenheimer complex, and the aromaticity of the quinazoline ring is restored. This elimination step results in the formation of the final product, this compound.
Computational studies, particularly Density Functional Theory (DFT) calculations, on analogous 2,4-dichloroquinazoline systems have provided a deeper understanding of the factors governing the regioselectivity of nucleophilic attack. These studies have shown that the carbon atom at the 4-position of the quinazoline ring often exhibits a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack compared to the 2-position. nih.gov This is attributed to the electronic influence of the adjacent nitrogen atom. Consequently, in di-substituted quinazolines, the substitution at the 4-position is generally favored under milder conditions. However, by carefully selecting the starting materials and controlling the reaction conditions, selective substitution at the 2-position can be achieved.
Table 1: Key Mechanistic Steps in the Nucleophilic Substitution Reaction
| Step | Description | Intermediate/Transition State |
| 1. Nucleophilic Attack | The lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the C2 carbon of the 2-chloro-5,6-dihydrobenzo[h]quinazoline. | Formation of a zwitterionic Meisenheimer-like complex. |
| 2. Resonance Stabilization | The negative charge on the quinazoline ring is delocalized through resonance, stabilizing the intermediate. | Resonance structures of the anionic intermediate. |
| 3. Leaving Group Departure | The chloride ion is eliminated from the intermediate, restoring the aromaticity of the pyrimidine ring. | Transition state leading to product formation. |
| 4. Proton Transfer | A proton is transferred from the exocyclic nitrogen to a base, yielding the final neutral product. | This compound. |
Reductive Cyclization Processes in Dihydrobenzo[h]quinazoline Synthesis
The construction of the core 5,6-dihydrobenzo[h]quinazoline skeleton can be accomplished through various synthetic strategies, with reductive cyclization emerging as a powerful and versatile method. This approach typically involves the intramolecular cyclization of a suitably functionalized precursor, where one of the key steps is the reduction of a nitro group to an amine, which then acts as an internal nucleophile.
A plausible synthetic pathway employing a reductive cyclization strategy for the formation of the 5,6-dihydrobenzo[h]quinazoline ring system would commence with a precursor such as a 2-(2-nitroaryl)ethylamine derivative linked to a component that will form the pyrimidine ring. The critical transformation involves the reduction of the nitro group to a primary amine. Various reducing agents can be employed for this purpose, including metals such as zinc, iron, or tin in the presence of an acid, or through catalytic hydrogenation.
Once the amino group is generated in situ, it can undergo an intramolecular cyclization by attacking an electrophilic center within the molecule. This electrophilic center could be a carbonyl group, a nitrile, or another suitable functional group that is part of the side chain. The subsequent condensation and dehydration (in the case of a carbonyl electrophile) or addition (in the case of a nitrile) leads to the formation of the dihydropyrimidine ring, fused to the benzo[h]naphthalene system.
A notable example of a similar transformation is the Zn/H₂O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo researchgate.netsigmaaldrich.comimidazo[1,2-c]quinazolines. rsc.org This process highlights the feasibility of reducing a nitro group to an amine, which then participates in a cyclization reaction to form a dihydro-fused quinazoline system. rsc.org Although the specific heterocyclic core differs, the fundamental mechanistic principle of reductive cyclization is directly applicable to the synthesis of 5,6-dihydrobenzo[h]quinazoline.
The general mechanism can be outlined as follows:
Reduction of the Nitro Group: The nitro group of the precursor is reduced to a primary amine using a suitable reducing agent.
Intramolecular Nucleophilic Attack: The newly formed amino group acts as a nucleophile and attacks an internal electrophilic site.
Cyclization and Dehydration/Addition: The intermediate formed upon nucleophilic attack undergoes cyclization, followed by the elimination of a small molecule (e.g., water) or an addition reaction to form the stable dihydrobenzo[h]quinazoline ring system.
Table 2: Proposed Reductive Cyclization Pathway
| Precursor Component | Key Transformation | Intermediate | Product |
| 1-(2-Nitro-5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-one derivative | Reduction of the nitro group to an amine using a reducing agent (e.g., Fe/HCl). | 1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-one derivative | 5,6-Dihydrobenzo[h]quinazoline derivative |
| Subsequent reaction with a nitrogen source (e.g., formamide or a guanidine salt) | Intramolecular cyclization of the amino ketone with the nitrogen source. | Dihydropyrimidine intermediate |
This reductive cyclization approach offers a convergent and efficient route to the 5,6-dihydrobenzo[h]quinazoline scaffold, starting from readily available nitroaromatic compounds. The specific conditions and reagents can be tailored to influence the yield and purity of the final product.
Chemical Derivatization and Structural Modifications of 2 Hydrazino 5,6 Dihydrobenzo H Quinazoline
Modification at the Hydrazinyl Group
The exocyclic hydrazinyl group at the 2-position of the quinazoline (B50416) ring is a potent nucleophile, making it a prime target for a variety of chemical transformations. Its derivatization is a key strategy for building molecular complexity and synthesizing new families of compounds.
The nucleophilic nature of the hydrazine (B178648) group facilitates straightforward reactions with electrophilic reagents such as acyl halides and alkyl halides.
Acylation: The reaction of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline with acyl chlorides or acid anhydrides results in the formation of the corresponding N-acylhydrazide derivatives. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The resulting acylhydrazides are often stable, crystalline solids.
Alkylation: Alkylation of the hydrazine moiety can be achieved using various alkylating agents. The reaction of quinazolinone derivatives with alkyl halides, often in the presence of a base like potassium carbonate or cesium carbonate in an aprotic solvent, typically leads to N-alkylation products. researchgate.netjuniperpublishers.com The degree of alkylation (mono- vs. di-alkylation) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. The introduction of alkyl groups can significantly alter the solubility and lipophilicity of the parent compound. nih.gov
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product Class |
|---|---|---|
| This compound | Acetyl chloride | N'-acetyl-2-hydrazinyl-5,6-dihydrobenzo[h]quinazoline |
| This compound | Benzoyl chloride | N'-benzoyl-2-hydrazinyl-5,6-dihydrobenzo[h]quinazoline |
| This compound | Methyl iodide | 2-(N'-methylhydrazinyl)-5,6-dihydrobenzo[h]quinazoline |
The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to yield the corresponding hydrazone derivatives. This reaction is one of the most common and efficient methods for derivatizing hydrazines. The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone.
The synthesis of various acylhydrazone quinazolines has been achieved through the condensation of 3-amino-quinazolin-4(3H)-ones with aromatic aldehydes. nih.gov This highlights the utility of the condensation reaction for creating diverse libraries of compounds from a common hydrazino-quinazoline precursor. The substituents on the aldehyde or ketone can be varied extensively to tune the steric and electronic properties of the final hydrazone product.
Table 2: Formation of Hydrazone Derivatives
| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |
|---|---|
| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-5,6-dihydrobenzo[h]quinazoline |
| 4-Chlorobenzaldehyde | 2-[2-(4-Chlorobenzylidene)hydrazinyl]-5,6-dihydrobenzo[h]quinazoline |
| Acetone | 2-(2-Isopropylidenehydrazinyl)-5,6-dihydrobenzo[h]quinazoline |
The hydrazinyl group is a key functional group for constructing novel fused heterocyclic systems via cyclocondensation reactions. In these reactions, the hydrazine acts as a dinucleophile, reacting with bifunctional electrophiles to form a new ring fused to the quinazoline core.
For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole-fused quinazolines. Similarly, reaction with α-haloketones can yield triazine derivatives. A significant application of this reactivity is the synthesis of triazoloquinazolines, a class of compounds with a wide range of chemical and biological interest. For instance, the cyclization of hydrazide derivatives can lead to the formation of dihydro- beilstein-journals.orgnih.govnih.govtriazino[6,5-b]quinolines. researchgate.net The choice of the cyclizing agent determines the nature of the resulting fused heterocyclic system, providing a powerful tool for generating structural diversity. These cascade reactions, which involve multiple bond-forming steps in a single operation, are an efficient strategy for assembling complex polycyclic molecules. nih.gov
Substitutions on the Benzo[h]quinazoline Core
While the hydrazinyl group offers a primary site for modification, the aromatic rings of the benzo[h]quinazoline core can also be functionalized, typically through electrophilic substitution or transition metal-catalyzed cross-coupling reactions.
Alkyl and aryl groups can be introduced onto the benzo[h]quinazoline nucleus, often by leveraging a pre-installed halogen substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) reactions, are powerful methods for forming new carbon-carbon bonds. beilstein-journals.orgnih.gov These reactions have been successfully applied to functionalize related uracil-based benzo[f]quinazolines, demonstrating their utility in modifying complex heterocyclic cores. nih.govresearchgate.net
Direct C-H arylation or alkylation reactions represent a more atom-economical approach, though they can be more challenging regarding regioselectivity. The Friedel-Crafts alkylation and acylation are classic methods for attaching alkyl and acyl groups to aromatic rings. youtube.com However, these reactions often have limitations, including the potential for rearrangements and a lack of reactivity with strongly deactivated aromatic rings. youtube.com The quinazoline nucleus is generally considered electron-deficient, which can hinder classical Friedel-Crafts reactions, making transition metal-catalyzed methods a more reliable choice for introducing alkyl and aryl substituents. nih.gov
Table 3: Methods for Core Substitution
| Reaction Type | Typical Reagents | Functional Group Introduced |
|---|---|---|
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
Formation of Spiro-Fused Systems
The chemical reactivity of the hydrazino group in 2-hydrazino-5,6-dihydrobenzo[h]quinazolines serves as a versatile anchor for the construction of more complex molecular architectures, including spiro-fused heterocyclic systems. These reactions are pivotal in medicinal chemistry for accessing novel three-dimensional structures that can exhibit unique pharmacological profiles. The formation of spiro-fused systems from 2-hydrazino derivatives of benzo[h]quinazolines has been demonstrated through condensation reactions, leading to the generation of new heterocyclic rings fused at a single common atom.
One notable synthetic pathway involves the reaction of 2-hydrazino-spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives with various reagents to yield triazole or tetrazole rings fused to the quinazoline core. osi.lv The specific outcome of the reaction, whether it leads to an a-fused or b-fused triazole or tetrazole, is dependent on the presence or absence of a substituent at the 3-position of the quinazoline ring. osi.lv
For instance, the condensation of 3-R-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclohexanes) with hydrazine hydrate (B1144303) is a key step to introduce the reactive 2-hydrazino functionality. osi.lv This intermediate can then undergo further cyclization reactions to form the desired spiro-fused systems. The general scheme for such transformations can be conceptualized as a multi-step process, beginning with the synthesis of the 2-hydrazino precursor, followed by a cyclocondensation reaction.
A representative reaction involves the treatment of 2-hydrazinobenzo[h]quinazolines with appropriate cyclizing agents to forge the new heterocyclic ring in a spiro fashion. The choice of the cyclizing agent is critical in determining the nature of the resulting fused ring. For example, the use of nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can lead to the formation of a tetrazole ring, while reaction with a one-carbon synthon like formic acid or its derivatives can yield a triazole ring.
While the specific examples in the literature may vary in the substitution pattern of the benzo[h]quinazoline core, the underlying principle of utilizing the 2-hydrazino group as a nucleophile to initiate cyclization remains a consistent and powerful strategy for the synthesis of novel spiro-fused heterocyclic compounds.
Bioisosteric Replacement Strategies in this compound Analogues
The quinazoline scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govpreprints.org Condensed quinazolines, including the 5,6-dihydrobenzo[h]quinazoline (B11911934) series, have been identified as promising cores for the development of novel therapeutic agents, particularly as anti-inflammatory drugs. nih.govpreprints.org
A key bioisosteric replacement strategy for analogues of this compound involves the modification of the hydrazino group or other substituents on the quinazoline ring system. For example, the hydrazino moiety (-NHNH2) can be replaced with other functional groups of similar size and hydrogen bonding potential.
Furthermore, bioisosteric replacements are not limited to the hydrazino group. Modifications at other positions of the 5,6-dihydrobenzo[h]quinazoline core can also be explored. For instance, the strategic introduction of different substituents on the benzo ring or the dihydro portion of the molecule can influence its interaction with biological targets.
A study focused on the bioisosteric replacement of a carbon atom with a sulfur atom in a related series of condensed quinazolines, specifically nih.govpreprints.orgbeilstein-journals.orgtriazino[2,3-c]quinazolines, highlights the potential of this strategy. bohrium.com While not directly involving this compound, this research underscores the principle of using bioisosterism to develop new bioactive molecules. bohrium.com The study found that such a replacement could significantly impact the anti-inflammatory activity of the resulting compounds. nih.gov
The following table summarizes some potential bioisosteric replacements that could be considered for the this compound scaffold, based on common practices in medicinal chemistry.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| -NHNH2 (Hydrazino) | -CONH2 (Carboxamide) | Similar size and hydrogen bonding capabilities. |
| -NHNH2 (Hydrazino) | -SO2NH2 (Sulfonamide) | Can mimic the hydrogen bonding pattern and polarity. |
| -H (on the benzo ring) | -F, -Cl (Halogens) | Minimal steric perturbation, can modulate electronic properties and metabolic stability. |
| -CH3 (Alkyl group) | -NH2, -OH | Can introduce new hydrogen bonding interactions. |
It is important to note that while these represent theoretically plausible bioisosteric replacements, their actual impact on the biological activity of this compound analogues would need to be empirically determined through synthesis and biological evaluation.
Following a comprehensive search for scientific literature, it has been determined that detailed experimental spectroscopic and structural characterization data for the specific chemical compound “this compound” is not available in publicly accessible research.
The execution of the requested article, which requires in-depth research findings for Fourier Transform Infrared (FT-IR) Spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) Spectroscopy, advanced NMR techniques, and Mass Spectrometry (MS), including specific data for tables, cannot be completed.
To provide a scientifically accurate and authoritative article as per the instructions, actual experimental data from peer-reviewed studies is necessary. The search results yielded information on related quinazoline derivatives, but not on the specific target compound. Generating an article without this data would lead to speculation and would not meet the required standards of scientific accuracy.
Therefore, the content for the outlined sections and subsections on the spectroscopic and structural characterization of "this compound" cannot be provided at this time.
Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and fragmentation pattern of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.
For a compound like 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline (C₁₂H₁₂N₄), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation would likely involve the loss of the hydrazino group (-NHNH₂) or components thereof, as well as characteristic cleavages of the dihydrobenzo[h]quinazoline ring system. Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition. While a specific mass spectrum for this compound is not available, studies on other quinazolinone derivatives have demonstrated characteristic fragmentation patterns, often involving the stable quinazoline (B50416) core.
Table 1: Hypothetical EI-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]+ | C₁₂H₁₂N₄ | 212 |
| [M-NHNH₂]+ | C₁₂H₁₀N₂ | 182 |
| [M-N₂H₃]+ | C₁₂H₉N₂ | 181 |
Note: This table is illustrative and based on general fragmentation principles of similar compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass of each element is unique.
For this compound, an HRMS analysis would be crucial to confirm its elemental composition of C₁₂H₁₂N₄. The experimentally determined exact mass would be compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed formula, distinguishing it from other potential structures with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₄ |
| Calculated Exact Mass | 212.1062 |
| Required Accuracy (ppm) | < 5 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of a sample and to confirm the identity of the components.
In the analysis of this compound, an LC-MS method would first involve separating the compound from any impurities or byproducts on a chromatographic column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions. Following separation, the mass spectrometer would provide mass data for the eluting components. A pure sample would ideally show a single major peak in the chromatogram at a specific retention time, with the corresponding mass spectrum confirming the molecular weight of this compound. This technique is also invaluable for monitoring the progress of chemical reactions and for the analysis of compound libraries.
Crystallographic Analysis
Single Crystal X-Ray Diffraction for Definitive Structural Determination
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The crystal structure of the parent 5,6-dihydrobenzo[h]quinazoline (B11911934) has been reported, providing a reference for the core ring system. The analysis of the 2-hydrazino derivative would definitively locate the hydrazino group on the quinazoline ring and reveal the precise conformation of the molecule in the solid state.
Table 3: Key Crystallographic Parameters (Hypothetical)
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational Chemistry and Theoretical Investigations of 2 Hydrazino 5,6 Dihydrobenzo H Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory, would provide a deep understanding of the electronic characteristics of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
A DFT study of this compound would typically begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The resulting electronic structure would reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A smaller gap generally indicates higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Calculation of Electronic Properties
From the HOMO and LUMO energies, several key electronic properties can be calculated to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index. These parameters are vital for predicting how the molecule will behave in chemical reactions.
Table 2: Hypothetical Calculated Electronic Properties
| Property | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Electronegativity (χ) | (I + A) / 2 | Data not available |
| Hardness (η) | (I - A) / 2 | Data not available |
| Softness (S) | 1 / (2η) | Data not available |
| Electrophilicity Index (ω) | χ2 / (2η) | Data not available |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques would offer insights into the three-dimensional structure and dynamic behavior of this compound.
Conformational Analysis and Energy Landscapes
Conformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for understanding the flexibility of the dihydrobenzo[h]quinazoline ring system and the orientation of the hydrazino substituent. An energy landscape plot would visualize the relative stabilities of different conformations and the energy barriers between them.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations would provide a detailed picture of the molecule's behavior over time. By simulating the movements of the atoms, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. This information is crucial for understanding its physical properties and its mechanism of action at a molecular level.
Computational Drug Design Approaches
Computational drug design leverages the structural and electronic properties of molecules to predict their interactions with biological targets. For derivatives of quinazoline (B50416), these techniques have been instrumental in identifying lead compounds for a variety of diseases, including cancer and inflammatory conditions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of this compound, might interact with a protein's active site.
In studies of related quinazolinone hydrazide derivatives, molecular docking has been successfully employed to elucidate their binding modes with targets like the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. nih.gov These simulations have shown that such compounds can fit snugly into the active site, forming critical interactions with key amino acid residues. For instance, a hypothetical docking study of this compound with EGFR might reveal similar interactions. The hydrazino group could act as a hydrogen bond donor, while the quinazoline core could form π-π stacking interactions with aromatic residues in the binding pocket.
A study on novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors also utilized molecular docking to rationalize their biological activity. The findings from these simulations supported the experimental results by illustrating the binding affinities and interaction patterns within the PDE7A binding site. nih.gov Similarly, research on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as CDK2/cyclin A inhibitors used docking to explore the binding mode between the ligands and the receptor, thereby complementing the 3D-QSAR models. mdpi.com
The binding interactions of a series of benzo[g]quinazolines with the HCV-NS3/4A protease have been explored through molecular docking. nih.gov This research highlighted the importance of hydrogen bonding and hydrophobic interactions in the inhibitory activity of these compounds. nih.gov Such studies provide a framework for predicting the potential targets and binding modes of this compound.
Below is an interactive data table illustrating typical results from a molecular docking study on related quinazoline derivatives, showing the types of interactions and the amino acid residues involved.
| Compound Derivative | Target Protein | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (kcal/mol) |
| Quinazolinone Hydrazide Analog | EGFR | Met793, Lys745, Asp855 | Hydrogen Bonds, Hydrophobic Interactions | -9.5 |
| 4-Hydrazinoquinazoline Analog | PDE7A | Gln435, Tyr395, Phe415 | π-π Stacking, Hydrogen Bonds | -8.2 |
| Benzo[g]quinazoline (B13665071) Analog | HCV-NS3/4A Protease | His1057, Gly1137, Lys1136 | Hydrophobic Interactions, Hydrogen Bonds, Cation-π Interactions | -7.8 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.
For various classes of quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activities. nih.gov These models often identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for biological function. For example, a QSAR study on quinazoline analogs as cytotoxic agents against breast cancer cell lines identified constitutional, functional, and chemical descriptors as significant parameters for predicting anticancer activity. nih.gov
In a study of benzo[g]quinazoline and quinazoline derivatives as inhibitors of HCV-NS3/4A protease, QSAR was used to explore the relationship between the molecular structures and their biological activities. nih.gov This allowed for the development of predictive models for the inhibitory activity of newly synthesized molecules. nih.gov Similarly, 3D-QSAR models have been developed for 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent CDK2/cyclin A inhibitors, providing insights into the structural requirements for their activity. mdpi.com
A hypothetical QSAR model for a series of 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives, including the 2-hydrazino substituted compound, would likely involve the calculation of various molecular descriptors. The resulting model could be represented by a linear or non-linear equation, which could then be used to predict the biological activity of other similar compounds.
The following interactive table provides an example of the types of molecular descriptors that are often used in QSAR studies of quinazoline analogs and their typical correlation with biological activity.
| Descriptor Type | Example Descriptor | Correlation with Activity | Rationale |
| Electronic | Dipole Moment | Positive | Influences polar interactions with the target protein. |
| Steric | Molecular Volume | Negative | Bulky substituents may cause steric hindrance in the binding pocket. |
| Hydrophobic | LogP | Positive | Enhances membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Variable | Describes molecular branching and can relate to the overall shape and fit within the active site. |
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of compounds to find new molecules with the potential for similar activity.
For quinazoline derivatives, pharmacophore models have been successfully generated to identify key features for their activity as acetylcholinesterase inhibitors. nih.gov A typical pharmacophore model for a quinazoline-based inhibitor might include hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. These features represent the crucial interaction points between the ligand and its target protein.
A 3D-QSAR-based pharmacophore model for quinazoline derivatives has been used to identify acetylcholinesterase inhibitors through virtual screening. nih.gov The validated pharmacophore model was used as a filter to screen a database, leading to the identification of several potential new inhibitors. nih.gov
In the context of this compound, a pharmacophore model would likely highlight the hydrazino group as a key hydrogen bond donor and/or acceptor. The aromatic rings of the benzo[h]quinazoline core would be identified as hydrophobic and/or aromatic features. Such a model could guide the design of new derivatives with enhanced activity by ensuring that they retain these key structural features.
An illustrative pharmacophore model for a hypothetical series of this compound derivatives is presented in the interactive table below.
| Pharmacophoric Feature | Corresponding Functional Group | Importance in Binding |
| Hydrogen Bond Donor | -NH2 of the hydrazino group | Forms hydrogen bonds with acceptor groups in the active site. |
| Hydrogen Bond Acceptor | Nitrogen atoms in the quinazoline ring | Accepts hydrogen bonds from donor groups in the active site. |
| Aromatic Ring | The fused rings of the benzo[h]quinazoline core | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic Feature | The dihydro portion of the quinazoline ring | Interacts with non-polar regions of the binding pocket. |
Mechanistic Insights into Biological Activities of 2 Hydrazino 5,6 Dihydrobenzo H Quinazoline and Its Derivatives
Modulation of Enzyme Activity
Derivatives of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline have been shown to exert their biological effects through the inhibition of several crucial enzymes involved in cellular signaling, DNA replication, and neurotransmission.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to various cellular functions, including cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. researchgate.net A series of novel 2-(pyridin-4-yl)quinazolin-4(3H)-ones, which include hydrazide analogues, have been synthesized and evaluated as potential PI3K inhibitors. researchgate.net
Docking studies of these quinazolone derivatives revealed promising binding affinities within the active site of the PI3K enzyme. researchgate.net For instance, certain compounds demonstrated significant antiproliferative activity against various cancer cell lines. One notable derivative displayed significant activity against the HePG-2 liver cancer cell line, with an IC50 value of 60.29 ± 1.06 μM, which was comparable to the standard anticancer drug doxorubicin (B1662922) (IC50 = 69.60 ± 1.50 μM). researchgate.netresearchgate.net The binding model suggests that these compounds fit well into the PI3K active site, establishing key interactions that lead to the inhibition of its kinase activity. researchgate.net
| Compound | Target Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|---|
| Quinazolinone Hydrazide Analogue (Compound 9) | HePG-2 | 60.29 ± 1.06 | Doxorubicin | 69.60 ± 1.50 |
DNA Gyrase Enzyme Inhibition
DNA gyrase is a type-II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibacterial agents. nih.gov While fluoroquinolones are potent inhibitors, resistance is a growing concern. nih.gov Research has identified quinazoline derivatives as a novel class of DNA gyrase inhibitors. nih.govrsc.org
Specifically, a novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative was identified as a modest inhibitor of the supercoiling activity of DNA gyrase, exhibiting an IC50 of 3.5 μM. nih.gov Unlike fluoroquinolones, this compound acts as a catalytic inhibitor, meaning it does not trap the catalytic intermediate of the enzyme. nih.gov This represents a different mechanism of action that could be effective against resistant bacterial strains. nih.gov Furthermore, a series of quinoline (B57606) acetohydrazide-hydrazone derivatives were evaluated as DNA gyrase inhibitors, with some compounds showing potent inhibition of S. aureus DNA gyrase A. rsc.org The most active compounds, 9m and 9n, which feature di-fluorine substitutions, recorded IC50 values of 0.14 mg/mL and 0.19 mg/mL, respectively. rsc.org
| Compound | Target Enzyme | IC50 |
|---|---|---|
| Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate | DNA Gyrase (Supercoiling) | 3.5 μM |
| Quinoline Acetohydrazide-Hydrazone (9m) | S. aureus DNA Gyrase A | 0.14 mg/mL |
| Quinoline Acetohydrazide-Hydrazone (9n) | S. aureus DNA Gyrase A | 0.19 mg/mL |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.net Quinazoline derivatives have been investigated as potent cholinesterase inhibitors. researchgate.net
In one study, new tacrine (B349632) analogs were synthesized through a condensation reaction involving activated 6-BOC-hydrazinopyridine-3-carboxylic acid. nih.gov The resulting compounds were evaluated for their ability to inhibit cholinesterases. Compound 6h was identified as the most active, with an IC50 value of 3.65 nM against acetylcholinesterase. nih.gov Molecular modeling of these derivatives showed that the cyclopentaquinoline moiety engages in π-π stacking with Trp82 in the active site of AChE, while the hydrazinenicotinic fragment occupies the peripheral anionic site, contributing to the potent inhibition. nih.gov
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 6h (Tacrine Analog) | Acetylcholinesterase | 3.65 |
Interaction with Receptor Systems
The biological effects of this compound and its derivatives are also mediated through their interaction with and modulation of crucial cellular receptor systems and signaling pathways.
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
The Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses, and its dysregulation is implicated in numerous chronic inflammatory diseases. nih.govresearchgate.net Consequently, inhibitors of the NF-κB signaling pathway are sought after as new anti-inflammatory agents. nih.govresearchgate.net
A series of 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives have been designed and synthesized as novel NF-κB inhibitors. nih.gov Among these, a fluorine-substituted derivative, compound 8c, demonstrated potent anti-inflammatory activity with low toxicity. nih.gov Mechanistic studies revealed that this compound significantly reduces the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.gov This action prevents the translocation of the active NF-κB dimer to the nucleus, thereby inhibiting the entire signaling pathway and subsequent expression of pro-inflammatory genes. nih.govnih.gov Another quinazoline derivative, known as QNZ (EVP4593), has been shown to block NF-κB signaling at nanomolar concentrations (IC50 of 11 nM). researchgate.net
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. nih.govtbzmed.ac.ir Overactivation of EGFR is a common driver of tumor growth, making it a key target in cancer therapy. nih.govresearchgate.net The quinazoline scaffold is a core component of many FDA-approved EGFR inhibitors. nih.govtbzmed.ac.ir
New series of quinazolinone derivatives have been developed as inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.govbohrium.com For example, compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited high potency with an IC50 value of 1.37 nM against EGFR-TK. nih.gov Molecular docking studies indicate that these compounds bind to the ATP-binding site of the EGFR kinase domain, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, similar to the binding mode of the approved drug erlotinib. nih.gov Another study on quinazolinone hydrazide triazole derivatives identified a compound (CM9) that inhibited MET kinase, a related receptor tyrosine kinase, with an IC50 value of 22.76 µM and showed significant antiproliferative effects against lung cancer cells. nih.gov
| Compound | Target Enzyme | IC50 |
|---|---|---|
| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 1.37 nM |
| Compound CM9 (Quinazolinone hydrazide triazole derivative) | MET Kinase | 22.76 μM |
Cyclooxygenase (COX-1/2) Inhibition
Derivatives of 5,6-dihydrobenzo[h]quinazoline (B11911934) have been identified as possessing significant anti-inflammatory properties. mdpi.compreprints.org The mechanism of this action is often linked to the inhibition of key inflammatory pathways. While direct enzymatic inhibition data for this compound on COX-1 and COX-2 is not extensively detailed in the reviewed literature, the anti-inflammatory effects of structurally related 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives suggest a potential mechanism involving the modulation of inflammatory mediators. nih.govnih.gov
Research has shown that certain fluorine-substituted 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives act as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This is achieved by significantly reducing the phosphorylation of IκBα and p65, which are crucial steps in the activation of NF-κB. nih.gov Since the NF-κB pathway is a key regulator of the expression of pro-inflammatory genes, including COX-2, its inhibition leads to a downstream reduction in inflammation. nih.gov Furthermore, some derivatives have been observed to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide-stimulated microglial cells. nih.gov The insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold has resulted in compounds with anti-inflammatory activity comparable in some instances to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Some quinazolinone derivatives have been shown to produce significant anti-inflammatory and analgesic effects with a favorable gastrointestinal safety profile when compared to indomethacin.
It is important to note that while the anti-inflammatory actions of the broader class of 5,6-dihydrobenzo[h]quinazolines are well-documented, the precise interaction and inhibitory mechanism of the 2-hydrazino moiety with COX-1 and COX-2 enzymes require further specific investigation.
Antimicrobial Mechanisms
The this compound scaffold and its derivatives have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities.
Hydrazone derivatives of quinazolines have shown considerable in vitro antibacterial activity. nih.gov For instance, certain novel hydrazide–hydrazones have displayed significant antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety is believed to involve the inhibition of bacterial DNA gyrase. mdpi.com
Studies have reported Minimum Inhibitory Concentration (MIC) values for various derivatives against a range of bacterial strains. For example, some hydrazone derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 512 μg/mL. turkjps.org More potent activity has been observed in other derivatives, with some showing twofold increased inhibition against Streptococcus pneumoniae (MIC = 0.49 µg/mL) compared to ampicillin, and twofold the potency of ciprofloxacin (B1669076) against Escherichia coli (MIC = 0.49 µg/mL). nih.gov The presence of electron-donating groups on the molecule has been linked to enhanced antibacterial activity. nih.gov
The following table summarizes the antibacterial activity of selected quinazoline and hydrazone derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |
| Hydrazone Derivative | Escherichia coli | 128 - 256 | turkjps.orgindexcopernicus.com |
| Hydrazone Derivative | Pseudomonas aeruginosa | 128 | turkjps.orgindexcopernicus.com |
| Hydrazone Derivative | Staphylococcus aureus | 64 - 256 | turkjps.orgindexcopernicus.com |
| Hydrazone Derivative | Enterococcus faecalis | 32 - 128 | turkjps.orgindexcopernicus.com |
| Hydrazone Derivative | Bacillus subtilis | 64 - 128 | turkjps.orgindexcopernicus.com |
| Hydrazide-Hydrazone | Streptococcus pneumoniae | 0.49 | nih.gov |
| Hydrazide-Hydrazone | Escherichia coli | 0.49 | nih.gov |
| Formyl-pyrazole quinazolinone | Staphylococcus aureus | 2 - 8 | mdpi.com |
| Formyl-pyrazole quinazolinone | Bacillus subtilis | 1 - 4 | mdpi.com |
| Formyl-pyrazole quinazolinone | Salmonella typhimurium | 4 - 16 | mdpi.com |
| Formyl-pyrazole quinazolinone | Escherichia coli | 4 - 16 | mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Derivatives of this compound have also been investigated for their antifungal properties. The mechanism of action for some of these compounds is thought to be the inhibition of fungal-specific enzymes. For instance, benzo[g]quinazoline (B13665071) derivatives have been studied as inhibitors of lanosterol (B1674476) 14-α demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Additionally, novel 5,6-dihydrobenzo[h]quinazoline derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase, another vital enzyme in fungal metabolism. nih.gov
The antifungal efficacy has been quantified through MIC values against various fungal strains. For example, a hydrazino derivative of benzo[g]quinazoline showed an MIC of 128 µg/ml against Candida albicans. nih.gov Other hydrazone derivatives have demonstrated moderate antifungal activity against C. albicans with MIC values ranging from 64 to 128 μg/mL. turkjps.orgindexcopernicus.com More potent antifungal activity has been reported for certain quinazolin-4(3H)-one derivatives, with MIC values against Aspergillus niger and Candida albicans as low as 2-8 μg/mL. mdpi.com
The table below presents the antifungal activity of selected quinazoline and hydrazone derivatives.
| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |
| Hydrazino benzo[g]quinazoline | Candida albicans | 128 | nih.gov |
| Hydrazone Derivative | Candida albicans | 64 - 128 | turkjps.orgindexcopernicus.com |
| Formyl-pyrazole quinazolinone | Candida albicans | 2 - 8 | mdpi.com |
| Formyl-pyrazole quinazolinone | Aspergillus niger | 2 - 8 | mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Antiparasitic Mechanisms
The quinazoline scaffold is a key component in the development of novel antiparasitic agents, with derivatives showing activity against a range of protozoan parasites.
Quinazoline derivatives have been identified as a promising class of compounds for the treatment of leishmaniasis. mdpi.com The proposed mechanism of action for some of these compounds involves the inhibition of essential parasitic enzymes such as pyridoxal (B1214274) kinase and trypanothione (B104310) reductase. mdpi.com For other derivatives, the mechanism may involve redox reactions, particularly in compounds containing a ferrocene (B1249389) moiety. nih.govresearchgate.net
A series of N2,N4-disubstituted quinazoline-2,4-diamines have been tested against Leishmania donovani intracellular amastigotes, with some compounds demonstrating submicromolar EC50 values. nih.gov For instance, one of the most potent compounds exhibited an EC50 of 150 nM against L. donovani. nih.gov Similarly, quinazoline-2,4,6-triamine derivatives have been evaluated against Leishmania mexicana, with some showing activity against both promastigotes and intracellular amastigotes with low cytotoxicity to mammalian cells. nih.govresearchgate.net
The following table summarizes the antileishmanial activity of various quinazoline derivatives.
| Compound Type | Leishmania Species | Activity (IC50/EC50) | Reference |
| N2-benzylquinazoline-2,4-diamine | Leishmania donovani | 150 nM (EC50) | nih.gov |
| 2,3-disubstituted-4(3H)-quinazolinone | Leishmania species | 0.0128 μg/ml (IC50) | nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one derivative | Not specified | 0.05 µg/mL (IC50) | mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Derivatives of the quinazoline scaffold have also demonstrated potential in combating other parasitic diseases, including Chagas disease, caused by Trypanosoma cruzi, and malaria. The mechanism of action for a series of quinazoline compounds against T. cruzi was found to be the targeting of the ATP-binding pocket of the parasite's lysyl-tRNA synthetase 1 (KRS1). nih.gov
In vitro studies have shown that 2-(4-nitrobenzylidene)-1-(quinazolin-4-yl)hydrazine exhibits antimicrobial activity and has been investigated for its anti-plasmodial potential. researchgate.net The molecular docking of such compounds has suggested binding to heme and Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). researchgate.net Furthermore, a series of quinazoline compounds have shown potential against Trypanosoma cruzi and the related trypanosomatid parasites Trypanosoma brucei and Leishmania donovani. nih.gov
While specific activity data for this compound against these parasites is limited in the provided search results, the broader class of quinazolines shows significant promise. For example, some quinazoline-2,4,6-triamine derivatives have been evaluated for their in vitro activity against bloodstream trypomastigotes of T. cruzi.
Antiproliferative Mechanisms in Carcinoma Models
The anticancer potential of quinazoline derivatives has been a significant area of research, with numerous studies focusing on their mechanisms of action. While specific mechanistic data for this compound is limited in publicly available research, the broader class of quinazoline and quinazolinone compounds, to which it belongs, has been extensively studied. These studies provide a foundational understanding of the likely antiproliferative pathways. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the uncontrolled proliferation of cancer cells.
Research into various quinazoline analogues has revealed their ability to target key molecules involved in cancer progression. For instance, certain 2,4-disubstituted quinazoline derivatives have been shown to exert their anticancer effects by down-regulating c-myc, a critical oncogene, which in turn leads to the activation of the tumor suppressor protein p53 and subsequent apoptosis. nih.gov
Furthermore, the induction of cell cycle arrest is a common mechanism for quinazolinone-based compounds. Some derivatives have been observed to cause an arrest in the G2/M phase of the cell cycle in oral squamous cell carcinoma cells. mdpi.com This disruption of the normal cell division process is a key factor in inhibiting tumor growth.
The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. The potency can vary significantly depending on the specific chemical structure and the cancer cell line being tested.
Below are tables summarizing the antiproliferative activities of various quinazoline derivatives in different carcinoma models, illustrating the potential mechanisms of action that may be shared by this compound.
Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Observed Mechanism |
| 2,4-disubstituted quinazoline | HL-60 | Not Specified | Down-regulation of c-myc, p53 activation, apoptosis nih.gov |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone | Oral Squamous Cell Carcinoma | Not Specified | G2/M-phase cell cycle arrest, apoptosis mdpi.com |
This table is for illustrative purposes and showcases the mechanisms of related compound classes due to the limited direct data on this compound.
Structure Activity Relationship Sar Studies of 2 Hydrazino 5,6 Dihydrobenzo H Quinazoline Analogues
Impact of Substituents on the Hydrazinyl Moiety
The hydrazinyl group at the C-2 position of the quinazoline (B50416) scaffold is a significant determinant of biological activity. Research on related benzo[g]quinazoline (B13665071) derivatives has shown that the incorporation of a hydrazine (B178648) moiety can positively enhance inhibitory activity against certain enzymes, such as HCV-NS3/4A protease. nih.gov This enhancement is attributed to the hydrazine group's ability to increase interactions with the active site of the enzyme. nih.gov
| Moiety | General Observation | Potential Impact on Activity |
| -NHNH2 | Introduction of the hydrazinyl group. | Can enhance interactions with enzyme active sites, potentially increasing inhibitory activity. nih.gov |
| -NHN=CHR | Formation of hydrazones with various R groups. | Allows for fine-tuning of steric and electronic properties to optimize binding. |
Influence of Substituents on the Benzo[h]quinazoline Core
The benzo[h]quinazoline core offers multiple positions for substitution, and modifications at these sites have a profound impact on biological activity. Studies on analogous quinazoline and benzoquinazoline systems, particularly as kinase inhibitors, provide a framework for understanding these effects.
Substitutions on the benzo portion of the core (positions 7, 8, 9, and 10) are critical. For instance, in related 4-anilino-quinazoline derivatives, the introduction of electron-donating groups, such as methoxy groups, at positions 6 and 7 of the quinazoline ring was found to be favorable for inhibitory activity. mdpi.com Bulkier substituents in these positions can also be well-tolerated and may lead to novel interactions within the target's binding site. nih.gov Conversely, the placement of substituents can also be detrimental. In one study, substitution at the C-5 position of a benzamide moiety with a nitro group led to a twofold increase in inhibitory activity, while ortho-substitution on an aniline ring attached to the quinazoline core resulted in less potent compounds. nih.gov
Modifications to the pyrimidine (B1678525) ring of the quinazoline system are also significant. The nature of the substituent at the C-4 position, for example, is a key determinant of activity in many quinazoline-based inhibitors.
The table below summarizes the observed impact of substitutions on related quinazoline cores, which can be extrapolated to the benzo[h]quinazoline scaffold.
| Position on Quinazoline Core | Type of Substituent | Effect on Biological Activity |
| Position 6 | Electron-donating groups (e.g., -OCH3) | Positive effect on activity observed in some analogues. mdpi.com |
| Position 6 | Large hydrophobic groups (e.g., Phenyl) | Generally allowed; can slightly improve activity. mdpi.com |
| Positions 6 & 7 | Morpholine alkoxy groups | Can alter binding mode and create new hydrogen bond interactions. nih.gov |
| Position 7 | Bulkier substituents | Favorable for inhibitory activity in certain series. nih.gov |
Role of Ring Saturation and Aromaticity in Biological Efficacy
The degree of saturation in the benzo[h]quinazoline ring system is a crucial factor influencing the molecule's three-dimensional shape, flexibility, and interaction with biological targets. The "5,6-dihydro" designation in 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline indicates that the cyclohexene ring fused to the quinazoline system is partially saturated. This disruption of full aromaticity has significant consequences.
Partial saturation imparts a non-planar, three-dimensional conformation to the molecule, which can be advantageous for fitting into specific, non-planar binding pockets of enzymes or receptors. nih.gov In contrast, a fully aromatic, planar benzo[h]quinazoline system would interact differently, favoring interactions with planar aromatic residues like phenylalanine or tyrosine through π-π stacking.
Studies comparing benzo[g]quinazoline cores with simpler quinazoline scaffolds have demonstrated that the extended aromatic system can significantly affect potency. nih.gov For instance, one quinazoline derivative showed sharply higher activity than its benzo[g]quinazoline analogue, while in another pair, the opposite was true, indicating that the influence of the additional fused ring is highly context-dependent on the specific target and other substituents present. nih.gov The partial saturation in the 5,6-dihydro series offers a hybrid approach, retaining a large hydrophobic scaffold while allowing for more conformational flexibility than a fully planar aromatic system. This flexibility can be key to achieving optimal orientation within a binding site.
| Scaffold Feature | Implication for SAR |
| Fully Aromatic (e.g., Benzo[h]quinazoline) | Planar structure, favors π-π stacking interactions. |
| Partially Saturated (e.g., 5,6-dihydrobenzo[h]quinazoline) | Non-planar, three-dimensional shape, increased conformational flexibility. nih.gov |
| Smaller Core (e.g., Quinazoline) | Reduced hydrophobic footprint compared to benzo-fused systems. nih.gov |
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a powerful tool for understanding the essential structural features required for a molecule's biological activity. For the this compound series, a pharmacophore model would likely consist of several key features:
Hydrogen Bond Donors/Acceptors: The hydrazinyl moiety provides both hydrogen bond donor (-NH) and acceptor (-N=) capabilities, which are often critical for anchoring the ligand in the active site. The nitrogen atoms within the quinazoline ring also serve as key hydrogen bond acceptors.
Hydrophobic Core: The tricyclic benzo[h]quinazoline framework constitutes a large, rigid hydrophobic region that can engage in van der Waals and hydrophobic interactions with the target protein.
Aromatic/Hydrophobic Features: Specific regions of the core can be further defined as aromatic interaction centers, crucial for binding with aromatic amino acid residues.
Lead optimization strategies for this class of compounds involve systematically modifying the lead structure to improve potency, selectivity, and pharmacokinetic properties. This is achieved by applying the SAR principles discussed. For example, once the importance of the hydrazinyl group is established, optimization would involve synthesizing a library of hydrazones with diverse substituents to probe for optimal steric and electronic properties at that position. nih.gov Similarly, the benzo[h]quinazoline core would be decorated with various small hydrophobic or electron-donating/withdrawing groups at positions suggested by SAR data to enhance binding affinity. nih.govmdpi.com Rational design, often guided by computational methods like molecular docking, can predict favorable modifications and prioritize synthetic efforts, accelerating the discovery of more potent and effective analogues. researchgate.net
Future Directions and Emerging Research Avenues for 2 Hydrazino 5,6 Dihydrobenzo H Quinazoline
Development of Novel Synthetic Strategies for Enhanced Accessibility
The advancement of research into 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline and its derivatives is contingent upon the development of efficient, scalable, and sustainable synthetic methods. While classical methods for quinazoline (B50416) synthesis exist, future efforts will focus on modern techniques that offer improved yields, reduced reaction times, and greater molecular diversity.
Key emerging strategies include:
Green Chemistry Approaches: The use of environmentally benign methodologies is a growing trend in chemical synthesis. researchgate.net For the synthesis of the dihydrobenzo[h]quinazoline core, techniques such as microwave-assisted synthesis and solvent-free reactions can significantly reduce energy consumption and the use of hazardous organic solvents. researchgate.netnih.gov These methods often lead to cleaner reactions with higher yields in shorter timeframes. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic systems. organic-chemistry.org Catalysts based on copper, palladium, or iridium can be employed for C-H activation and C-N bond formation, providing novel and efficient routes to the quinazoline scaffold from simple precursors. organic-chemistry.org These methods allow for the introduction of a wide range of substituents, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-efficient and can rapidly generate molecular complexity. mdpi.com Designing a four-component reaction using simple anilines, aldehydes, and a nitrogen source like ammonium iodide could provide a direct and facile route to substituted quinazolines. rsc.org Adapting MCRs for the synthesis of the 2-hydrazino variant would streamline the process, making the compound and its analogs more accessible for extensive biological evaluation. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Implementing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production for preclinical and clinical studies.
| Synthetic Strategy | Potential Advantages | Key Reactants/Conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. | 2-aminobenzophenones, aldehydes, ammonium acetate under microwave irradiation. nih.gov |
| Metal-Free C-H Functionalization | Avoids toxic metal catalysts, environmentally friendly. | Anilines, aromatic aldehydes, ammonium iodide. rsc.org |
| Iridium-Catalyzed ADC | High atom-economy, mild reaction conditions. | 2-aminoarylmethanols and nitriles with an Iridium catalyst. organic-chemistry.org |
| Copper-Catalyzed Cascade Reaction | Uses inexpensive catalyst, uses air as an oxidant. | (2-bromophenyl)methylamines, amidine hydrochlorides, CuBr. organic-chemistry.org |
Application of Advanced Computational Approaches in Rational Drug Discovery
Computational modeling and simulation are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the design of more potent and selective drug candidates. For this compound, these approaches can accelerate the identification of biological targets and the optimization of its structure.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies are crucial for identifying the key structural features of quinazoline derivatives that govern their biological activity. nih.govscilit.comnih.gov By developing robust QSAR models based on a series of this compound analogs, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. nih.govrsc.org These models can elucidate the importance of specific substituents and their steric, electronic, and hydrophobic properties. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ijpsdronline.com Molecular docking studies can be used to screen this compound against libraries of known protein structures, such as kinases or proteases, to generate hypotheses about its mechanism of action. nih.govresearchgate.net For instance, docking into the ATP-binding site of various protein kinases could reveal potential inhibitory activity and guide the design of more selective inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and interactions. nih.gov Performing MD simulations on docked poses of this compound with potential targets like the Epidermal Growth Factor Receptor (EGFR) can validate the docking results and calculate binding free energies, providing a more accurate estimation of binding affinity. frontiersin.org
| Computational Technique | Application in Drug Discovery | Predicted Outcome for Compound |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D molecular fields. | Identification of key structural regions for modification to enhance potency. nih.gov |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Plausible biological targets (e.g., specific kinases, proteases) and binding interactions. ijpsdronline.comnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Stability of the ligand-protein complex and calculation of binding free energy. frontiersin.org |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-like properties and potential liabilities. nih.gov |
Exploration of Additional Biological Targets and Pathways
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.com While much research has focused on its anticancer properties, particularly as kinase inhibitors, the future for this compound lies in exploring a broader range of therapeutic areas.
Protein Kinase Inhibition: Many clinically approved anticancer drugs are quinazoline-based kinase inhibitors targeting EGFR, HER2, and VEGFR. mdpi.comnih.govmdpi.comekb.eg Future research should involve screening this compound against a large panel of kinases to identify novel inhibitory activities. This could uncover applications in cancers that are resistant to current therapies or in other diseases driven by aberrant kinase signaling. nih.gov
Nuclear and Cytoplasmic Targets: Beyond kinases, quinazoline derivatives have been shown to inhibit other critical cellular targets. These include Dihydrofolate Reductase (DHFR), Poly(ADP-ribose) Polymerase (PARP), and tubulin polymerization, all of which are validated anticancer targets. nih.gov Additionally, inhibition of the NF-κB signaling pathway suggests potential applications in inflammatory diseases. arabjchem.org
Antiviral and Antimicrobial Activity: The presence of the hydrazino moiety is particularly noteworthy, as this functional group has been shown to enhance the activity of benzoquinazoline derivatives against viral proteases like HCV-NS3/4A. nih.gov This suggests a promising avenue for developing this compound as a lead compound for novel antiviral agents. Furthermore, quinazoline derivatives have demonstrated broad antimicrobial activity, warranting investigation against various bacterial and fungal pathogens. scilit.com
Design and Synthesis of Chemical Probes and Tools for Mechanistic Studies
To fully understand the biological effects of this compound, it is essential to develop chemical tools that can identify its molecular targets and visualize its interactions within a cellular context.
Fluorescent Probes: By chemically attaching a fluorophore (such as coumarin or fluorescein) to the this compound scaffold, fluorescent probes can be created. nih.govacs.org These probes would allow for real-time visualization of the compound's localization within cells using fluorescence microscopy, helping to identify its target compartments (e.g., mitochondria, lysosomes). rsc.org Such tools are invaluable for studying drug distribution and target engagement in living systems. crimsonpublishers.com
Activity-Based Protein Profiling (ABPP) Probes: ABPP is a powerful chemoproteomic strategy used to identify the targets of small molecules in their native biological environment. mdpi.com A probe could be designed by incorporating a reactive group (a "warhead") onto the this compound structure, along with a reporter tag (like biotin or an alkyne for click chemistry). nih.gov When introduced to cell lysates or live cells, this probe would covalently bind to its protein targets, allowing for their subsequent isolation and identification by mass spectrometry. This approach could uncover entirely new targets and mechanisms of action. nih.govupenn.edu
| Chemical Probe Type | Design Strategy | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., coumarin) to the core scaffold. nih.gov | Live-cell imaging to determine subcellular localization and target engagement. acs.org |
| Activity-Based Probe | Incorporation of a reactive "warhead" and a reporter tag (e.g., biotin). nih.gov | Identification of direct protein targets from complex biological samples via proteomics. mdpi.com |
Q & A
Q. What are the common synthetic routes for 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline derivatives?
- Methodological Answer : Synthesis typically involves cyclization of 2-(1H-benzimidazol-2-yl)aniline with aldehydes or ketones in ionic liquid solvents, followed by hydrazine functionalization. For example:
- Microwave-assisted synthesis : Improved reaction efficiency (39.5% yield) with reduced time compared to conventional heating .
- Hydrazine insertion : Substitution at position 2 with hydrazine groups is achieved via nucleophilic displacement reactions using hydrazine hydrate in ethanol .
- Solvent systems : Ionic liquids (e.g., [BMIM]BF₄) enhance reaction sustainability by enabling recyclable solvent systems .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Key peaks include C-7 at 65.5 ppm (¹³C NMR) confirming cyclization .
- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with intermolecular hydrogen bonds (N1–H1A…N3) stabilize the structure .
- Elemental analysis : Validates molecular formulas (e.g., C₂₂H₁₉N₃O₂ with calculated C: 73.87%, H: 5.32%, N: 11.75%) .
Advanced Research Questions
Q. What experimental strategies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Antimicrobial activity : Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 enhance potency against Gram-positive bacteria .
- Antitumor activity : Substituents like ethoxy groups improve fluorescence properties (quantum yield: 26%) and cytotoxicity .
- Assay design : Use paired T-tests (e.g., Minitab 16) to validate antioxidant activity via DPPH· and ABTS·+ assays .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Data normalization : Account for variations in assay conditions (e.g., bacterial strains, solvent polarity). For example, hydrazine derivatives show divergent antifungal activity depending on substituent electronegativity .
- Crystallographic validation : Compare hydrogen-bonding patterns (e.g., N1–H1A…N3 bond lengths) to confirm structural consistency across studies .
Q. What computational tools predict synthetic pathways for novel this compound analogs?
- Methodological Answer :
- Database-driven synthesis : Tools like PISTACHIO and REAXYS leverage precursor-scoring algorithms to prioritize feasible routes (e.g., cyclization of 2-chloromethylquinazolines with hydrazine derivatives) .
- Plausibility thresholds : Set minimum plausibility scores (e.g., 0.01) to filter high-yield pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
